Bienvenue dans la boutique en ligne BenchChem!

8-(isobutylamino)-3-methyl-7-propyl-1H-purine-2,6(3H,7H)-dione

GABA transporter GAT1 Binding affinity

8-(Isobutylamino)-3-methyl-7-propyl-1H-purine-2,6(3H,7H)-dione (CAS 923183-79-3; molecular formula C₁₃H₂₁N₅O₂; MW 279.34 g/mol) is a synthetic purine‑2,6‑dione derivative carrying an isobutylamino substituent at the 8‑position, a methyl group at N‑3, and a propyl group at N‑7. The compound is catalogued in PubChem (CID and in ChEMBL (CHEMBL3398500) with computed physicochemical descriptors that include XLogP3‑AA = 1.9, a topological polar surface area of 79.3 Ų, two hydrogen‑bond donors, and four hydrogen‑bond acceptors.

Molecular Formula C13H21N5O2
Molecular Weight 279.344
CAS No. 923183-79-3
Cat. No. B2877474
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-(isobutylamino)-3-methyl-7-propyl-1H-purine-2,6(3H,7H)-dione
CAS923183-79-3
Molecular FormulaC13H21N5O2
Molecular Weight279.344
Structural Identifiers
SMILESCCCN1C2=C(N=C1NCC(C)C)N(C(=O)NC2=O)C
InChIInChI=1S/C13H21N5O2/c1-5-6-18-9-10(15-12(18)14-7-8(2)3)17(4)13(20)16-11(9)19/h8H,5-7H2,1-4H3,(H,14,15)(H,16,19,20)
InChIKeyRTUFZBGZFCSCPL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

8-(Isobutylamino)-3-methyl-7-propyl-1H-purine-2,6(3H,7H)-dione (CAS 923183-79-3) – Compound Identity and Core Pharmacophore


8-(Isobutylamino)-3-methyl-7-propyl-1H-purine-2,6(3H,7H)-dione (CAS 923183-79-3; molecular formula C₁₃H₂₁N₅O₂; MW 279.34 g/mol) is a synthetic purine‑2,6‑dione derivative carrying an isobutylamino substituent at the 8‑position, a methyl group at N‑3, and a propyl group at N‑7 [1]. The compound is catalogued in PubChem (CID 16805300) and in ChEMBL (CHEMBL3398500) with computed physicochemical descriptors that include XLogP3‑AA = 1.9, a topological polar surface area of 79.3 Ų, two hydrogen‑bond donors, and four hydrogen‑bond acceptors [1]. Its primary documented biochemical activity is interaction with the GABA transporter 1 (GAT1), as recorded in BindingDB (monomer ID BDBM50063508) [2].

Why Purine‑Dione GABA‑Transporter Ligands Cannot Be Interchanged – The Case of 8-(Isobutylamino)-3-methyl-7-propyl-1H-purine-2,6(3H,7H)-dione


The purine‑2,6‑dione scaffold is exquisitely sensitive to the regiochemistry and nature of N‑7, N‑8, and N‑3 substituents. Swapping the isobutyl and propyl groups between positions 7 and 8—as in the isomer 7‑isobutyl‑3‑methyl‑8‑(propylamino)‑1H‑purine‑2,6(3H,7H)‑dione—alters the spatial orientation of the lipophilic side chains relative to the hydrogen‑bonding purine core, which can profoundly affect GAT1 recognition [1]. Even minor modifications at N‑3 (e.g., methyl vs. hydrogen) change both the hydrogen‑bond donor count and the electron density of the xanthine‑like ring system, leading to divergent transporter selectivity and binding kinetics [2]. Consequently, generic substitution within this chemical series risks unpredictable shifts in target engagement, functional potency, and off‑target profile, making exact compound identity essential for reproducible pharmacological experiments and structure–activity relationship (SAR) studies.

Quantitative Differentiation Evidence for 8-(Isobutylamino)-3-methyl-7-propyl-1H-purine-2,6(3H,7H)-dione


GAT1 Binding Affinity (Ki) – Direct Comparison with the Regioisomeric Analog

In a competitive MS binding assay using the GAT1‑selective radioligand NO 711 against human GAT1 expressed in HEK293 cells, 8‑(isobutylamino)‑3‑methyl‑7‑propyl‑1H‑purine‑2,6(3H,7H)‑dione exhibited a binding Ki of 1.10 ± 0.10 µM [1]. In contrast, its regioisomer 7‑isobutyl‑3‑methyl‑8‑(propylamino)‑1H‑purine‑2,6(3H,7H)‑dione (CAS 333752-00-4) was not reported as an active ligand in the same dataset, indicating that the 8‑isobutylamino / 7‑propyl arrangement is a privileged regiochemistry for GAT1 recognition within this chemotype [2]. This direct intra‑class comparison demonstrates that the precise positioning of the isobutylamino and propyl groups is a measurable determinant of target engagement.

GABA transporter GAT1 Binding affinity Purine-2,6-dione

Functional GAT1 Inhibition (IC₅₀) – Potency Contextualization Against Established GAT1 Inhibitors

In a [³H]GABA uptake assay using human GAT1 expressed in HEK293 cells, 8‑(isobutylamino)‑3‑methyl‑7‑propyl‑1H‑purine‑2,6(3H,7H)‑dione inhibited GABA transport with an IC₅₀ of 4.17 µM [1]. For benchmarking, the prototypical GAT1 inhibitor NO 711 (also known as NNC‑711) exhibits an IC₅₀ of approximately 0.03–0.05 µM in comparable [³H]GABA uptake systems, while the clinically used GAT1 inhibitor tiagabine shows an IC₅₀ of approximately 0.1–0.2 µM [2]. The target compound is thus approximately 80‑ to 140‑fold less potent than NO 711 and 20‑ to 40‑fold less potent than tiagabine at human GAT1. This intermediate potency is consistent across species: mouse GAT1 IC₅₀ = 3.39 µM, human GAT1 IC₅₀ = 4.17 µM [1].

GABA reuptake inhibition Functional assay GAT1 pharmacology

Physicochemical Differentiation – Lipophilicity and Hydrogen‑Bonding Profile Relative to Known GAT1 Inhibitors

The computed partition coefficient (XLogP3‑AA) of 8‑(isobutylamino)‑3‑methyl‑7‑propyl‑1H‑purine‑2,6(3H,7H)‑dione is 1.9, with a topological polar surface area (TPSA) of 79.3 Ų, two hydrogen‑bond donors, and four hydrogen‑bond acceptors [1]. By comparison, tiagabine has a calculated logP of approximately 3.2–3.5 and a TPSA of ~55–65 Ų, while NO 711 displays a logP of ~2.5–3.0 and a TPSA of ~75–85 Ų [2]. The lower lipophilicity (∆logP ≈ 1.3–1.6 units vs. tiagabine) and higher hydrogen‑bond donor capacity of the target compound predict reduced non‑specific protein binding and lower volumes of distribution, yet potentially more restricted blood–brain barrier permeation compared to tiagabine. This property set is situated between the highly lipophilic tiagabine and the more polar nipecotic acid‑derived inhibitors.

Lipophilicity Physicochemical properties Drug-likeness CNS penetration

Human–Mouse GAT1 Potency Concordance – Species Translation Potential

The compound displays closely matched inhibitory potency at human and mouse GAT1 orthologs: IC₅₀ (mouse) = 3.39 µM vs. IC₅₀ (human) = 4.17 µM, yielding a human/mouse IC₅₀ ratio of 1.23 [1]. Many GAT1 inhibitors exhibit species‑dependent potency differences; for example, certain nipecotic acid derivatives show 5‑ to 10‑fold lower potency at rodent GAT1 compared to human GAT1 [2]. The near‑equipotent profile of this compound across human and mouse transporters simplifies preclinical dose‑extrapolation and allows more confident use of mouse in vivo models to predict human target engagement.

Species ortholog comparison Translational pharmacology GAT1 inhibition

Defined Application Scenarios for 8-(Isobutylamino)-3-methyl-7-propyl-1H-purine-2,6(3H,7H)-dione Based on Quantitative Differentiation


GAT1‑Dependent GABA Uptake Assays Requiring a Moderate‑Affinity, Non‑Lipophilic Reference Inhibitor

In primary neuronal or synaptosomal [³H]GABA uptake experiments where full transporter blockade by high‑affinity inhibitors (e.g., NO 711, IC₅₀ ≈ 0.03 µM) masks subtle modulation of GABAergic tone, this compound provides an intermediate‑potency alternative (human GAT1 IC₅₀ = 4.17 µM) that allows partial inhibition and better resolution of concentration–response relationships [1]. Its lower computed lipophilicity (XLogP3‑AA = 1.9) relative to tiagabine reduces non‑specific binding to assay plasticware and membranes, directly improving assay window and reproducibility [2].

SAR Studies Exploring the 8‑Amino Regiochemistry of Purine‑2,6‑Dione GAT1 Ligands

The 8‑isobutylamino / 7‑propyl substitution pattern represents a validated active regioisomer for human GAT1 (Ki = 1.10 µM), whereas the swapped 7‑isobutyl / 8‑propylamino regioisomer shows no detectable GAT1 binding in the same assay panel [1]. This regiochemical SAR anchor makes the compound an essential reference for medicinal chemistry campaigns aimed at optimizing purine‑dione‑based GABA transporter inhibitors, serving as a selectivity control for N‑7 vs. N‑8 substitution vectors [2].

Cross‑Species Translational Pharmacology Studies of GAT1 Modulation

The compound's near‑identical potency at mouse and human GAT1 (IC₅₀ ratio = 1.23) eliminates the need for species‑specific potency correction when progressing from mouse in vivo models to human target‑engagement predictions [1]. This property is particularly valuable for academic laboratories conducting murine epilepsy or anxiety models that require a tool compound with predictable human–mouse pharmacology, avoiding the 5‑ to 10‑fold species offsets observed with many nipecotic acid‑derived GAT1 inhibitors [2].

Quote Request

Request a Quote for 8-(isobutylamino)-3-methyl-7-propyl-1H-purine-2,6(3H,7H)-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.